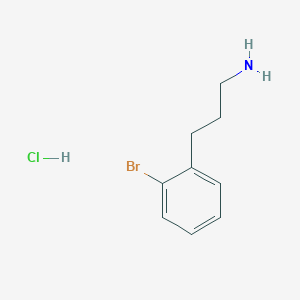

3-(2-Bromophenyl)propan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

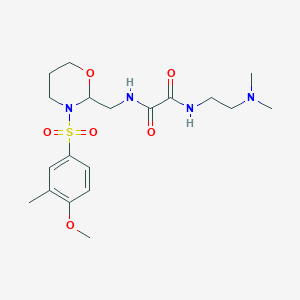

The synthesis of 3-(2-Bromophenyl)propan-1-amine;hydrochloride and related compounds often involves multistep chemical processes. For instance, stereoselective enzymatic strategies have been developed for the synthesis of enantioenriched amines from 2-bromophenols or brominated pyridine derivatives, demonstrating the utility of biocatalysis in achieving high selectivity and enantiomeric excess (ee) (Mourelle-Insua et al., 2016). Additionally, the reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis to afford benzimidazoles showcases the compound's versatility in synthesis pathways (Lygin & Meijere, 2009).

Molecular Structure Analysis

The molecular structure of related bromophenyl compounds has been elucidated through various analytical techniques, including single crystal X-ray diffraction studies. These studies reveal crucial details about the crystalline structure, torsional angles, and intermolecular hydrogen bonding interactions, contributing to a deeper understanding of the compound's molecular geometry and stability (Nadaf et al., 2019).

Chemical Reactions and Properties

3-(2-Bromophenyl)propan-1-amine;hydrochloride participates in diverse chemical reactions, serving as a precursor for various organic transformations. The ability to undergo reactions such as alkylation, ring closure, and reaction with amines highlights its reactivity and potential for generating structurally diverse libraries of compounds (Roman, 2013).

Applications De Recherche Scientifique

Biopolymer Applications in Metal Ion Chelation

Chitosan Applications in Contaminant Removal

Chitosan, a biopolymer, has shown promise in chelating metal ions in near-neutral solutions, complexing anions in acidic solutions, and coagulating negatively charged contaminants. This versatility suggests potential applications for "3-(2-Bromophenyl)propan-1-amine;hydrochloride" in environmental remediation or water treatment, given its structural analogy or potential for functionalization (Guibal et al., 2006).

Antimicrobial Potential of Biopolymers

Antimicrobial Activity of Eugenol and Derivatives

Eugenol, a natural compound found in essential oils, has demonstrated significant antimicrobial activity. This indicates that compounds like "3-(2-Bromophenyl)propan-1-amine;hydrochloride," especially if structurally related or capable of being functionalized with similar active groups, may have applications in developing antimicrobial agents or in food preservation (Marchese et al., 2017).

Environmental Remediation

PFAS Removal with Amine-Functionalized Sorbents

The removal of persistent and harmful perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies is a significant environmental challenge. Amine-containing sorbents have been identified as effective for PFAS control, suggesting that "3-(2-Bromophenyl)propan-1-amine;hydrochloride," through its amine functionality, might offer utility in treating contaminated water sources (Ateia et al., 2019).

Chemical Warfare Agent Degradation

Degradation Products and Toxicity

Understanding the degradation pathways and products of chemical warfare agents is crucial for environmental and occupational health. Research into compounds that can either neutralize these agents or serve as indicators of their presence could benefit from incorporating "3-(2-Bromophenyl)propan-1-amine;hydrochloride" in studies, especially if it can participate in relevant chemical reactions (Munro et al., 1999).

Propriétés

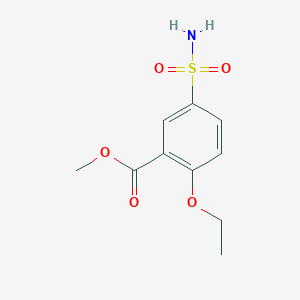

IUPAC Name |

3-(2-bromophenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORQCMNCIKJWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)propan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)